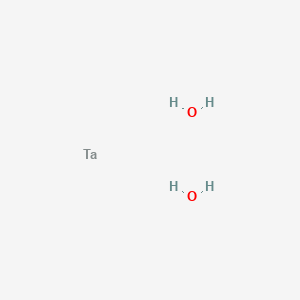
Tantalum--water (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tantalum–water (1/2) is a compound involving the interaction between tantalum and water. Tantalum, represented by the symbol Ta and atomic number 73, is a transition metal known for its high melting point and impressive resistance to corrosion
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tantalum–water (1/2) involves the interaction of tantalum with water under specific conditions. Tantalum does not react with water under normal conditions due to the formation of a protective oxide layer on its surface . under certain conditions, such as high temperatures or the presence of specific catalysts, tantalum can react with water to form tantalum oxides and hydrogen gas.
Industrial Production Methods
In industrial settings, tantalum is often processed through methods such as sodium hydroxide fusion followed by aqueous acid washing, which leaves mixed hydrated pentoxides . The metallic elements can be isolated by reduction of the pentoxides using alkali metals, carbon, or electrolysis of fused complex fluorides .
Chemical Reactions Analysis
Types of Reactions
Tantalum undergoes various types of chemical reactions, including:
Oxidation: Tantalum reacts with oxygen to form tantalum pentoxide (Ta₂O₅).
Reduction: Tantalum can be reduced from its oxides using reducing agents such as hydrogen or carbon.
Substitution: Tantalum reacts with halogens to form tantalum halides, such as tantalum pentachloride (TaCl₅).
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon at elevated temperatures.
Substitution: Halogens (fluorine, chlorine, bromine, iodine) at elevated temperatures.
Major Products
Oxidation: Tantalum pentoxide (Ta₂O₅).
Reduction: Metallic tantalum.
Substitution: Tantalum halides (e.g., TaCl₅, TaBr₅).
Scientific Research Applications
Tantalum–water (1/2) has several scientific research applications, including:
Chemistry: Used in the synthesis of various tantalum compounds and as a catalyst in chemical reactions.
Biology: Tantalum nanoparticles are used in biomedical applications, such as radiotherapy sensitization.
Medicine: Tantalum is used in medical implants due to its biocompatibility and resistance to corrosion.
Mechanism of Action
The mechanism by which tantalum–water (1/2) exerts its effects involves the interaction of tantalum with water molecules. This interaction can lead to the formation of tantalum oxides and the release of hydrogen gas. The molecular targets and pathways involved include the oxidation of tantalum and the reduction of water molecules .
Comparison with Similar Compounds
Similar Compounds
Niobium–water (1/2): Niobium, like tantalum, forms oxides and halides and has similar chemical properties.
Tungsten–water (1/2): Tungsten also forms oxides and halides and is used in similar industrial applications.
Uniqueness
Tantalum is unique due to its higher melting point and greater resistance to corrosion compared to niobium and tungsten . These properties make tantalum particularly valuable in high-temperature and corrosive environments.
Conclusion
Tantalum–water (1/2) is a compound with significant scientific and industrial importance. Its unique properties and diverse applications make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
671184-65-9 |
|---|---|
Molecular Formula |
H4O2Ta |
Molecular Weight |
216.979 g/mol |
IUPAC Name |
tantalum;dihydrate |
InChI |
InChI=1S/2H2O.Ta/h2*1H2; |
InChI Key |
NNTIIBYSHZJYJE-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



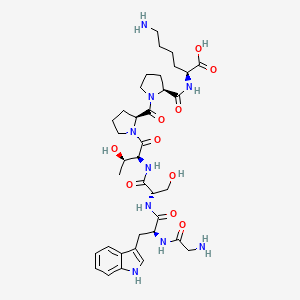
![N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide](/img/structure/B14224965.png)
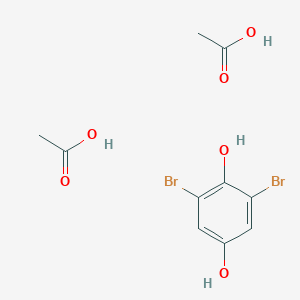
![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
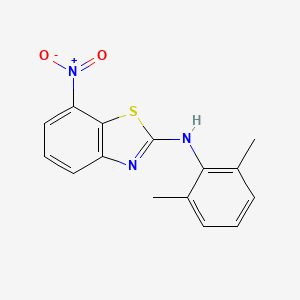
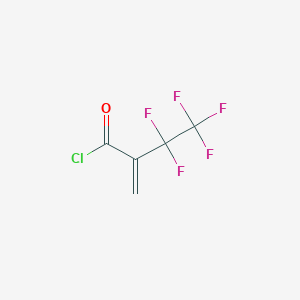
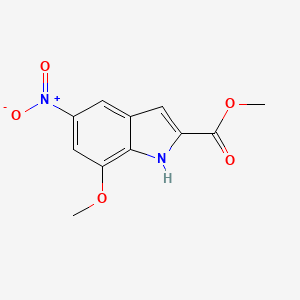
![Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester](/img/structure/B14224992.png)
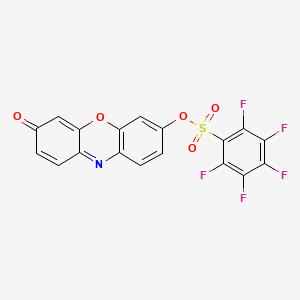
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
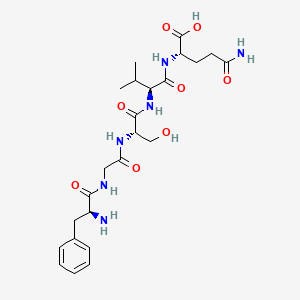
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
